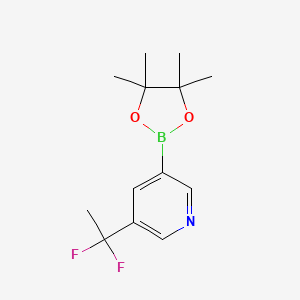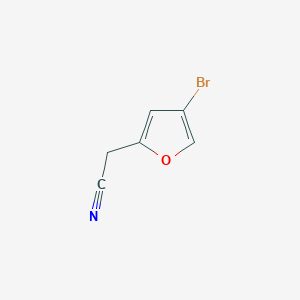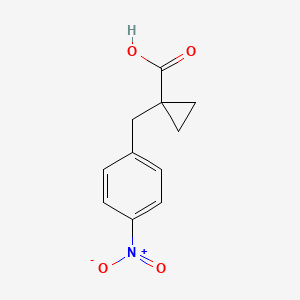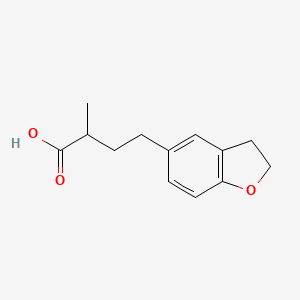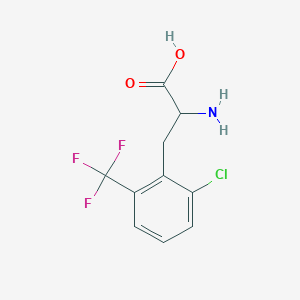
2-Amino-3-(2-chloro-6-(trifluoromethyl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(2-chloro-6-(trifluoromethyl)phenyl)propanoic acid: , also known by its IUPAC name, is a fascinating compound with a complex structure. Its molecular formula is C10H9ClF3NO2 . Let’s explore its properties and applications.
Méthodes De Préparation
trifluoromethyl (CF3) group onto the phenyl ring. While specific methods may vary, one common approach is through electrophilic aromatic substitution . The reaction typically uses a chlorinated precursor and a trifluoromethylating agent. The industrial production methods may involve large-scale synthesis using optimized conditions.
Analyse Des Réactions Chimiques
- Oxidation and Reduction : The compound can undergo oxidation or reduction reactions. For example, it might participate in redox processes with suitable reagents.
- Substitution Reactions : The chloro substituent can be replaced by other functional groups. Common reagents include nucleophiles like amines or alkoxides.
- Major Products : Depending on the reaction conditions, products such as amine derivatives or carboxylic acids may form.
Applications De Recherche Scientifique
This compound finds applications in various fields:
- Medicine : It could serve as a potential drug candidate due to its unique structure and pharmacophoric features.
- Chemistry : Researchers explore its reactivity and use it as a building block for more complex molecules.
- Biology : It might interact with biological targets, influencing cellular processes.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular pathways.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, it’s worth noting that the trifluoromethyl group imparts distinct properties. Comparing it to related molecules can highlight its uniqueness.
Propriétés
Formule moléculaire |
C10H9ClF3NO2 |
|---|---|
Poids moléculaire |
267.63 g/mol |
Nom IUPAC |
2-amino-3-[2-chloro-6-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9ClF3NO2/c11-7-3-1-2-6(10(12,13)14)5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17) |
Clé InChI |
MWFRHHLKIRMGAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)







